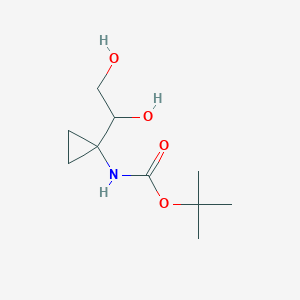
4,5,6-Trichloropyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil . Trichloropyrimidine-2-carbonitrile is of particular interest due to its multiple reactive sites, making it a valuable scaffold in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloropyrimidine-2-carbonitrile can be synthesized through various routes. One efficient method involves the reaction of tetracyanoethene with sulfur dichloride, which produces trichloropyrimidine-2-carbonitrile as a minor product . Another method starts from 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement, oxidation, and chlorination to yield trichloropyrimidine-2-carbonitrile .
Industrial Production Methods: Industrial production methods for trichloropyrimidine-2-carbonitrile typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Trichloropyrimidine-2-carbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction . These reactions are facilitated by the presence of chlorine atoms and the nitrile group, which are reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in reactions with trichloropyrimidine-2-carbonitrile include DABCO (1,4-diazabicyclo[2.2.2]octane), which acts as a nucleophile in substitution reactions . Other reagents include sulfuric acid for oxidation reactions and various organometallic reagents for coupling reactions .
Major Products Formed: The major products formed from reactions with trichloropyrimidine-2-carbonitrile depend on the specific reaction conditions and reagents used. For example, reaction with DABCO in acetonitrile at room temperature yields substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Trichloropyrimidine-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a synthetic scaffold for the development of new compounds with potential pharmaceutical applications . In biology, it is studied for its interactions with various biomolecules, including nucleic acids and proteins . In medicine, derivatives of trichloropyrimidine-2-carbonitrile are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of trichloropyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological outcomes. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
Trichloropyrimidine-2-carbonitrile can be compared with other polychlorinated pyrimidines, such as tetrachloropyrimidine . While both compounds share similar reactive sites, trichloropyrimidine-2-carbonitrile is unique due to the presence of the nitrile group, which offers additional reactivity and potential for functionalization . Other similar compounds include 4,5,6-trichloropyrimidine-2-carboxamide and 4,6-dichloropyrimidine-2-carbonitrile .
Propiedades
Fórmula molecular |
C5Cl3N3 |
|---|---|
Peso molecular |
208.43 g/mol |
Nombre IUPAC |
4,5,6-trichloropyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5Cl3N3/c6-3-4(7)10-2(1-9)11-5(3)8 |
Clave InChI |
XGEJRWSZUQUEKB-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)


![3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)

![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)


